N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE typically involves multiple steps, including sulfonylation, hydroxylation, and methylation reactions. The process begins with the sulfonylation of a suitable aromatic precursor using chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. This is followed by hydroxylation using a hydroxylating agent like hydrogen peroxide or a similar reagent. Finally, methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine can produce an amine derivative .
Scientific Research Applications
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorobenzene moiety may interact with hydrophobic pockets within proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-CHLOROBENZENESULFONYL)PHENYL]BENZENESULFONAMIDE: Similar structure but lacks the hydroxyl and methyl groups.
N-[3-(4-METHYLBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and chlorobenzene moieties allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2-methyl-5-propan-2-ylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5S2/c1-14(2)19-13-20(24-31(28,29)18-7-5-4-6-8-18)15(3)22(21(19)25)30(26,27)17-11-9-16(23)10-12-17/h4-14,24-25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKDQFZCOGRELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)O)C(C)C)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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